molecular formula C14H12FN5S B14942614 4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14942614
M. Wt: 301.34 g/mol
InChI Key: BIEFANKEEMHMEF-UHFFFAOYSA-N
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Description

4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a thiol group, a pyrazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Introduction of the Pyrazine Ring: The pyrazine moiety can be introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: This step often involves the use of a Friedel-Crafts alkylation reaction to attach the fluorophenyl group to the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Studies: The compound is used to investigate enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The thiol group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol: can be compared with other triazole derivatives such as:

Uniqueness

The presence of both the fluorophenyl and pyrazine groups in this compound enhances its binding affinity and specificity for certain biological targets, making it a unique and potentially more effective compound in medicinal chemistry applications.

Properties

Molecular Formula

C14H12FN5S

Molecular Weight

301.34 g/mol

IUPAC Name

4-[1-(4-fluorophenyl)ethyl]-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12FN5S/c1-9(10-2-4-11(15)5-3-10)20-13(18-19-14(20)21)12-8-16-6-7-17-12/h2-9H,1H3,(H,19,21)

InChI Key

BIEFANKEEMHMEF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2C(=NNC2=S)C3=NC=CN=C3

Origin of Product

United States

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